Pimprinaphine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-benzyl-5-(1H-indol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)10-18-20-12-17(21-18)15-11-19-16-9-5-4-8-14(15)16/h1-9,11-12,19H,10H2 |
InChI Key |
LFWCVFAPGCFWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(O2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pimprinaphine and Analogs
Total Synthesis Approaches to the Oxazole (B20620) Scaffold
The construction of the 5-(3′-indolyl)oxazole core is a key challenge in the total synthesis of pimprinaphine and its related alkaloids. Chemists have developed several elegant and efficient methods to forge this heterocyclic system, ranging from classic named reactions to modern catalytic and photochemical approaches.
Reported Synthetic Routes for this compound
Several synthetic routes have been reported for the synthesis of the this compound scaffold, often in the context of synthesizing its close analog, pimprinine (B1677892). A prominent and widely utilized method is the van Leusen oxazole synthesis . This reaction typically involves the condensation of a 3-formylindole with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the desired 5-(3′-indolyl)oxazole. nih.govwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tolyl-sulfinic acid to afford the aromatic oxazole ring. nih.govresearchgate.net This method is valued for its reliability and the ready availability of the starting materials.
Another effective strategy involves a one-pot synthesis from 3-acylindoles . In this approach, a 3-acetylindole can be converted to an indole (B1671886) α-keto aldehyde intermediate through an iodination/Kornblum oxidation sequence. This intermediate is then trapped in situ with an amino acid, leading to a cascade of condensation, decarboxylation, annulation, and oxidation reactions to furnish the 5-(3′-indolyl)oxazole core. nih.gov This one-pot procedure offers the advantage of operational simplicity and avoids the isolation of potentially unstable intermediates.
A summary of key synthetic routes is presented in the table below:
| Synthetic Route | Key Reactants | Description | References |
| Van Leusen Oxazole Synthesis | 3-Formylindole, Tosylmethyl isocyanide (TosMIC) | Base-mediated condensation followed by cyclization and elimination to form the oxazole ring. | nih.govwikipedia.orgorganic-chemistry.org |
| One-Pot Synthesis from 3-Acylindoles | 3-Acetylindole, Amino Acid, Iodine | In situ generation of an α-keto aldehyde followed by a cascade reaction with an amino acid. | nih.gov |
Gold-Catalyzed Alkyne Oxidation Reactions
In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. For the construction of oxazole rings, gold-catalyzed intermolecular alkyne oxidation has proven to be an efficient method. This reaction typically involves the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by a gold complex. scispace.comnih.gov The nitrile often serves as both a reactant and the solvent. This approach provides a convergent and atom-economical route to substituted oxazoles.
Furthermore, a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed for the synthesis of fully substituted oxazoles. scispace.com While not yet explicitly reported for the synthesis of this compound itself, these gold-catalyzed methodologies hold significant promise for the construction of its core structure and analogs due to their versatility and functional group tolerance.
Photoinduced Cycloaddition Strategies
Photochemical reactions offer a green and efficient alternative to traditional thermal methods for the synthesis of heterocyclic compounds. A notable development in oxazole synthesis is the photoinduced [3+2] cycloaddition between a diazo compound and a nitrile. nih.govchemistryviews.org This metal-free approach involves the photolysis of a diazo compound to generate a singlet carbene, which then undergoes a [3+2] cycloaddition with a nitrile to form the oxazole ring. nih.govchemistryviews.org
This strategy has been successfully applied to the synthesis of pimprinine, demonstrating its utility in constructing the 5-(3′-indolyl)oxazole scaffold. nih.gov A scalable version of this reaction has been developed using photoflow technology, enabling the efficient preparation of pimprinine and this compound. figshare.com The mild reaction conditions and the avoidance of metal catalysts make this a highly attractive and sustainable synthetic route.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is crucial for exploring the chemical space around this natural product and for conducting structure-activity relationship (SAR) studies. These efforts are aimed at identifying compounds with improved biological profiles.
Design and Synthesis of Substituted 5-(3′-indolyl)oxazoles
The design of this compound analogs often focuses on introducing substituents at various positions of the indole nucleus and the oxazole ring. The goal is to modulate the electronic and steric properties of the molecule to enhance its interaction with biological targets. Synthetic efforts have led to a diverse library of substituted 5-(3′-indolyl)oxazoles. nih.govresearchgate.net
For instance, a series of novel pimprinine and streptochlorin (B611036) (a related natural product) derivatives were synthesized to improve their antifungal activity. nih.govmdpi.com These syntheses often start from substituted indoles, which are then carried through the established oxazole-forming reactions. The strategic placement of functional groups allows for a systematic investigation of their impact on biological activity.
Introduction of Specific Functional Groups
The introduction of specific functional groups onto the this compound scaffold is a key strategy in its chemical derivatization. Halogen atoms, such as chlorine and bromine, have been incorporated into the 4-position of the oxazole ring. This is typically achieved by treating the parent 5-(3′-indolyl)oxazole with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov
Furthermore, various substituents have been introduced at the 2-position of the oxazole ring by utilizing different amino acids in the one-pot synthesis from 3-acylindoles. nih.gov The indole nitrogen also serves as a point for derivatization, allowing for the introduction of a range of alkyl and aryl groups. These modifications can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.
The table below summarizes some of the key functionalization strategies:
| Functionalization Site | Reagents/Method | Introduced Functional Groups | References |
| Oxazole C4-position | NCS, NBS | Chloro, Bromo | nih.gov |
| Oxazole C2-position | Varied Amino Acids (in one-pot synthesis) | Alkyl, Aryl (from amino acid side chains) | nih.gov |
| Indole N1-position | Alkylation/Arylation reactions | Alkyl, Aryl groups | mdpi.com |
Optimization of Synthetic Yields and Green Chemistry Principles
The synthesis of this compound and related 5-(3′-indolyl)oxazoles has been the subject of optimization studies aimed at improving reaction yields and incorporating principles of green chemistry. Early syntheses, such as the direct formation of pimprinine from N-acetyltryptamine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), were often plagued by very poor yields nih.gov. A significant improvement was achieved by using N-acyl derivatives of tryptophan methyl ester as substrates, which led to better yields of the desired oxazolyl-indoles nih.gov.
Further refinement of reaction conditions has been a key focus. For instance, the choice of solvent and the nature of the acyl group on the tryptophan derivative can influence the reaction outcome. Electron-donating benzoyl groups on tryptophan methyl esters were found to favor the formation of oxazolyl-indoles even in aqueous solutions nih.gov.
In line with green chemistry principles, modern approaches seek to minimize environmental impact. One such advancement is the use of solvent-free mechanochemical conditions for DDQ-mediated oxidative coupling reactions researchgate.net. Ball milling, a form of mechanochemistry, can facilitate intra- and intermolecular C–N coupling to form heterocyclic structures, reducing the reliance on volatile and often hazardous organic solvents researchgate.net. Other green methodologies applicable to the synthesis of complex molecules like this compound include the use of milder reaction conditions, multicomponent strategies to reduce the number of synthetic steps and avoid the isolation of intermediates, and the use of benign solvents nih.gov.
Table 1: Comparison of Synthetic Approaches for Indolyl-Oxazole Formation
| Method | Substrate Example | Key Reagent | Conditions | Yield | Green Aspect |
| Early Thermal | N-acetyltryptamine | DDQ | Anhydrous THF, reflux | Very Poor nih.gov | - |
| Optimized DDQ | N-acyl tryptophan methyl ester | DDQ | THF-H2O, room temp | Good nih.gov | Milder temperature |
| Mechanochemical | General C-N coupling | DDQ | Ball milling, solvent-free | High researchgate.net | Solvent-free, high efficiency |
Advanced Synthetic Transformations
The construction of the this compound scaffold and its analogs involves sophisticated chemical transformations that allow for precise control over the final molecular architecture.
Regiocontrolled Synthetic Strategies
Regiocontrol in the synthesis of this compound analogs is crucial for structure-activity relationship studies. The substitution pattern on both the indole and oxazole rings can be precisely directed through the careful selection of starting materials. A versatile one-pot method employing 3-acylindoles and various amino acids as substrates allows for the direct synthesis of a range of 5-(3′-indolyl)oxazole alkaloids, including pimprinine and its derivatives acs.org.
This strategy enables the introduction of different functional groups at specific positions. For example, by starting with appropriately substituted indoles or using different amino acids, a library of analogs can be generated. Subsequent halogenation with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can then be used to introduce chloro or bromo substituents at the 4-position of the oxazole ring, yielding compounds like streptochlorin and its derivatives acs.org. The effect of substituents on the indole nitrogen has also been evaluated in the context of DDQ-mediated oxidation, demonstrating another layer of synthetic control researchgate.net.
Tandem Cycloisomerization/Hydroxyalkylation
A powerful strategy for constructing functionalized oxazole rings, which form the core of this compound, is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides. This method provides an efficient route to oxazoles containing a hydroxylated side chain researchgate.net.
In this process, a Lewis acid catalyst, such as zinc(II) trifluoromethanesulfonate (Zn(OTf)2), activates the alkyne of an N-propargylamide for a regioselective intramolecular 5-exo-dig cyclization researchgate.net. The resulting intermediate is then trapped by a carbonyl compound, such as a trifluoropyruvate, in a hydroxyalkylation step. This tandem sequence constructs the oxazole ring and simultaneously installs a functionalized alcohol moiety in a single operationally simple step researchgate.netresearchgate.net. This methodology is valuable for creating complex oxazole derivatives from simple starting materials researchgate.net.
Table 2: General Scheme for Tandem Cycloisomerization/Hydroxyalkylation
| Step | Description | Catalyst/Reagent | Intermediate/Product |
| 1. Alkyne Activation | Lewis acid coordinates to the triple bond of the N-propargylamide. | Zn(OTf)2 | Activated alkyne complex |
| 2. Cycloisomerization | Intramolecular 5-exo-dig nucleophilic attack by the amide oxygen. | - | Oxazoline intermediate |
| 3. Hydroxyalkylation | The intermediate reacts with an electrophilic carbonyl compound. | Trifluoropyruvate | Functionalized oxazole with alcohol unit |
DDQ-Mediated Oxidation in Oxazolyl-indole Synthesis
The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a cornerstone in the synthesis of this compound and related oxazolyl-indoles. This method, often referred to as a Yonemitsu-type reaction, provides a direct route to the oxidized indole alkaloid structure researchgate.net. The reaction involves the DDQ-mediated oxidative cyclization of N-acyl derivatives of tryptamine or tryptophan nih.gov.
The mechanism is proposed to involve a hydride transfer from the indole ring to DDQ, which acts as a potent oxidant researchgate.netnih.gov. This generates a carbocationic intermediate. In anhydrous solvents, this is followed by an intramolecular nucleophilic attack from the oxygen of the adjacent acyl group, leading to the formation of the oxazole ring nih.gov. In the presence of water, the intermediate can be trapped by an intermolecular addition of water to form a β-keto product instead nih.gov. This selective oxidation of the C-3 side chain of indoles is a key transformation for accessing the this compound scaffold nih.gov. The efficiency of this DDQ-mediated oxidation has been evaluated for various indole N-cyanoalkyl substituents researchgate.net.
Biosynthetic Pathways of Pimprinaphine
Precursor Incorporation and Labeling Experiments
The core structure of pimprinaphine, like other PIAs, is derived from the amino acid tryptophan. Isotopic labeling studies have been instrumental in confirming the precursors and understanding the formation of the characteristic indolyl-oxazole scaffold of this alkaloid family.
Early investigations into the biosynthesis of related indole (B1671886) alkaloids laid the groundwork for understanding this compound's origins. While specific labeling studies for this compound are not extensively documented in publicly available research, the established pathway for pimprinine (B1677892) provides a strong model. In this model, the indole ring system and the adjacent carbon atoms are directly derived from tryptophan.
To elucidate the mechanism of the key oxazole (B20620) ring-forming enzyme, PimC, a dioxygenase involved in the biosynthesis of pimprinine-type alkaloids, deuterium- and 18O-labeling experiments have been conducted. These experiments have provided evidence for a proposed radical rearrangement-mediated ring closure mechanism. The incorporation of isotopes from labeled precursors into the final product allows researchers to trace the metabolic fate of atoms and infer the enzymatic reactions involved.
Table 1: Key Precursors in the Biosynthesis of this compound and Related Alkaloids
| Precursor | Incorporated Moiety | Method of Confirmation |
|---|---|---|
| L-Tryptophan | Indole ring and adjacent carbon backbone | Inferred from general indole alkaloid biosynthesis and studies on pimprinine. |
| D-Tryptophan | Direct precursor to the indolyl-oxazole core | Established through characterization of the tryptophan racemase, PimB. |
Enzymatic Steps and Catalytic Mechanisms in Natural Production
The biosynthesis of the this compound core structure is understood to proceed through a series of enzymatic reactions catalyzed by a dedicated suite of enzymes encoded within a biosynthetic gene cluster (BGC). Research on a pimprinine-producing rhizosphere-derived Streptomyces netropsis has identified three key enzymes essential for the formation of the indolyl-oxazole scaffold. These enzymes are believed to perform analogous roles in the biosynthesis of this compound.
The proposed enzymatic steps are as follows:
Racemization of L-Tryptophan: The biosynthesis is initiated by the conversion of the common amino acid L-tryptophan to its D-enantiomer. This reaction is catalyzed by PimB , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent tryptophan racemase. This step is crucial as the subsequent enzymes in the pathway are specific for the D-configured substrate.
N-acylation of D-Tryptophan: The D-tryptophan produced by PimB is then acylated at the amino group. This reaction is carried out by PimA , a GCN5-related N-acetyltransferase (GNAT). This acylation step is a key preparatory step for the subsequent cyclization.
Oxidative Cyclization: The final and most complex step is the formation of the oxazole ring. This is catalyzed by PimC , a novel Fe(II)/α-ketoglutarate-dependent dioxygenase (FeII/αKGD). PimC acts specifically on N-acyl-D-tryptophan to catalyze an oxidative cyclization, leading to the formation of the 5-(indol-3-yl)oxazole core structure. The proposed mechanism involves a radical rearrangement-mediated ring closure.
Table 2: Key Enzymes in the Biosynthesis of the this compound Core Structure
| Enzyme | Enzyme Class | Function | Substrate | Product |
|---|---|---|---|---|
| PimB | Pyridoxal 5'-phosphate (PLP)-dependent racemase | Catalyzes the conversion of L-tryptophan to D-tryptophan. | L-Tryptophan | D-Tryptophan |
| PimA | GCN5-related N-acetyltransferase (GNAT) | Catalyzes the acylation of the amino group of D-tryptophan. | D-Tryptophan | N-acyl-D-tryptophan |
| PimC | Fe(II)/α-ketoglutarate-dependent dioxygenase | Catalyzes the oxidative cyclization to form the oxazole ring. | N-acyl-D-tryptophan | 5-(indol-3-yl)oxazole core |
Comparative Analysis of Biosynthetic Routes in Producing Organisms
This compound has been isolated from actinomycetes, including Streptoverticillium olivoreticuli and Streptomyces pimprina. Comparative genomic analysis suggests that the biosynthetic gene clusters (BGCs) responsible for the production of pimprinine-type indolyloxazole alkaloids are widely distributed among Actinobacteria and Myxobacteria.
While a specific comparative analysis of the this compound BGC from different producers is not yet available in the literature, the general architecture of PIA BGCs is expected to be conserved, containing the genes encoding the core enzymes PimA, PimB, and PimC. Variations in the BGCs among different producing strains are likely to account for the structural diversity observed within the PIA family, including the specific modifications that distinguish this compound from pimprinine.
For instance, the complete genome of Streptoverticillium olivoreticuli has been sequenced and is known to contain a multitude of BGCs for secondary metabolites. It is highly probable that one of these clusters directs the synthesis of this compound. A comparative analysis of this cluster with the characterized pimprinine BGC from Streptomyces netropsis would likely reveal additional modifying enzymes, such as methyltransferases, hydroxylases, or enzymes responsible for the attachment of different acyl groups, which could explain the structural differences between these related alkaloids. The study of these variations will be key to fully understanding the biosynthesis of this compound and to potentially harnessing these enzymatic pathways for the production of novel PIA derivatives.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pimprinine |
| L-Tryptophan |
| D-Tryptophan |
| N-acyl-D-tryptophan |
| Pyridoxal 5'-phosphate |
Structural Elucidation and Conformational Analysis in Research Contexts
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HR-MS)
The initial identification of pimprinaphine as 2-benzyl-5-(3'-indolyl)-oxazole was accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. tandfonline.com These techniques, along with High-Resolution Mass Spectrometry (HR-MS), form the cornerstone of modern structural elucidation. scirp.orgnih.gov
In the primary study, the structure of this compound was proposed based on its UV absorption spectrum, which resembled that of its known analogs, pimprinine (B1677892) and pimprinethine. tandfonline.com Further confirmation was provided by ¹H NMR spectroscopy. The spectrum, recorded in trifluoroacetic acid (CF₃COOH), revealed key signals that were instrumental in piecing together the molecular structure. tandfonline.com A singlet at δ 4.56 ppm, integrating to two protons, was assigned to the methylene (B1212753) (-CH₂-) group of the benzyl (B1604629) moiety. A complex multiplet observed between δ 7.2 and 7.8 ppm corresponded to the eleven aromatic protons of the indole (B1671886) and benzyl rings. Additionally, a broad singlet at δ 9.25 ppm was characteristic of the indolyl NH proton. tandfonline.com
While the initial report provided foundational NMR data, a more detailed analysis would typically involve a suite of modern NMR experiments, as shown in the table below, which are standard in the structural determination of novel compounds. acs.org
Table 1: Standard NMR Spectroscopic Data for Structural Elucidation
| Experiment | Information Provided | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Confirms the presence of the benzyl methylene group, aromatic protons, and the indole NH proton. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. | Would identify the carbons of the indole, oxazole (B20620), and benzyl rings, as well as the methylene carbon. |
| COSY | Correlates protons that are coupled to each other, typically through two or three bonds. | Would establish the spin systems within the indole and benzyl aromatic rings. |
| HSQC | Correlates protons directly to the carbons they are attached to. | Would definitively assign the proton and carbon signals for each CH and CH₂ group. |
| HMBC | Shows correlations between protons and carbons over longer ranges (2-3 bonds). | Crucial for connecting the benzyl group to the oxazole ring and the oxazole ring to the indole moiety. |
| NOESY | Identifies protons that are close in space, which helps in determining stereochemistry and conformation. | Would provide insights into the preferred spatial arrangement of the benzyl and indole rings relative to the central oxazole. |
High-Resolution Mass Spectrometry (HR-MS) is another indispensable tool that provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. rsc.org For this compound (C₁₈H₁₄N₂O), the calculated exact mass is 274.1106 g/mol . rsc.org An HR-MS analysis would be expected to yield a measured mass very close to this theoretical value, further cementing the proposed molecular formula. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. acs.org
X-ray Crystallography of this compound and its Analogs
The analysis of pimprinethine provides a valuable model for understanding the structural features of this compound. The data obtained from X-ray diffraction, such as the unit cell dimensions and space group, allow for the construction of a detailed molecular model. beilstein-journals.org
Table 2: Representative Crystallographic Data for an Indolyl-Oxazole Analog
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice. | Orthorhombic |
| Space Group | Describes the symmetry elements within the crystal. | Pccn |
| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | a = 12.385, b = 34.574, c = 24.228 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |
| V (ų) | The volume of the unit cell. | 10375 |
| Z | The number of molecules in the unit cell. | 32 |
Note: The example values are for a representative semicarbazone compound and serve to illustrate the type of data obtained from X-ray crystallography. acs.org The actual data for pimprinethine would be specific to its crystal structure.
The crystal structure of an analog like pimprinethine would reveal the planarity of the indole and oxazole rings and the relative orientation of the substituent at the 2-position of the oxazole. For this compound, an X-ray structure would definitively establish the conformation of the benzyl group relative to the oxazole ring, providing insights into the steric and electronic interactions that govern its solid-state structure.
Molecular Mechanisms of Action and Biological Targets
Interaction with Molecular Components
The biological activity of Pimprinaphine and related compounds is believed to originate from their interaction with specific molecular targets. These interactions can inhibit enzyme function and interfere with critical biosynthetic pathways.
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA molecule, a critical step in protein synthesis. nih.govscispace.comrsc.org Inhibition of this enzyme can halt protein production, leading to the cessation of cell growth, which makes it a target for antimicrobial agents. scispace.com
While direct studies on this compound are limited, research on closely related 5-(3'-indolyl)oxazole derivatives has identified LeuRS as a potential target. Molecular docking models for novel synthetic derivatives of Pimprinine (B1677892) have shown that these compounds can bind to LeuRS. This binding offers a potential explanation for the observed antifungal activity of this class of molecules, suggesting that interference with LeuRS function is a plausible mechanism of action. nih.gov
Table 1: Interaction of Pimprinine Derivatives with Leucyl-tRNA Synthetase (LeuRS)
| Compound Class | Method of Study | Finding | Implication |
| Pimprinine Derivatives | Molecular Docking | Potential binding affinity to LeuRS active site. nih.gov | Suggests LeuRS as a putative target for the antifungal activity of the 5-(3'-indolyl)oxazole family. nih.gov |
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme that functions in both the citric acid cycle and the electron transport chain, linking carbohydrate metabolism to cellular respiration. nih.gov Inhibition of SDH disrupts cellular energy production and is a known mechanism for certain fungicides. nih.govmedchemexpress.comnih.govmedchemexpress.com
The potential for this compound-related structures to target SDH has been explored. Studies involving the design of new fungicides based on the Pimprinine scaffold have provided insights into this mechanism. researchgate.net Molecular docking and enzymatic activity assays on ring-opened derivatives of Pimprinine suggest that these compounds may act as SDH inhibitors. This line of research points to SDH as another putative target responsible for the antifungal effects observed in this family of compounds. researchgate.net
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. patsnap.comyoutube.com MAO inhibitors prevent the breakdown of these neurotransmitters and are used in the treatment of depression and other neurological conditions. patsnap.comnih.govpicmonic.com
The parent compound of this family, Pimprinine, has been identified as a monoamine oxidase inhibitor. researchgate.net This established activity for a closely related analog suggests that other compounds within the 5-(3'-indolyl)oxazole class, including this compound, could potentially share the ability to interact with and inhibit MAO enzymes.
Beyond antibacterial and antifungal activity, compounds related to this compound have demonstrated antiviral properties. Research on Pimprinethine and WS-30581 A and B, which share the same core structure as this compound, has revealed their efficacy against Enterovirus 71 (EV71). researchgate.netnih.gov
The mechanism of this antiviral action was found to be the inhibition of viral RNA replication and the subsequent synthesis of viral proteins. researchgate.netnih.gov By targeting these fundamental processes, the compounds effectively halt the propagation of the virus. These findings indicate that a key mechanism of action for this compound family is the direct interference with the machinery of viral replication. nih.gov
Table 2: Antiviral Activity of this compound-Related Compounds against EV71
| Compound | Proposed Mechanism of Action | Effect on Virus |
| Pimprinethine | Inhibition of viral RNA replication and protein synthesis. researchgate.netnih.gov | Reduction in progeny virus yields. nih.gov |
| WS-30581 A | Inhibition of viral RNA replication and protein synthesis. researchgate.netnih.gov | Reduction in progeny virus yields. nih.gov |
| WS-30581 B | Inhibition of viral RNA replication and protein synthesis. researchgate.netnih.gov | Reduction in progeny virus yields. nih.gov |
Cellular Level Effects
The interactions at the molecular level culminate in observable effects on cellular processes, most notably the disruption of replication cycles.
The inhibition of viral RNA and protein synthesis by this compound-related compounds leads to a direct and potent disruption of the viral replication cycle. researchgate.netnih.gov Time-of-addition assays in studies with EV71 showed that compounds like Pimprinethine were most effective when present during the early stages of viral replication. nih.gov This confirms that the primary cellular-level effect is the arrest of the viral life cycle by preventing the production of necessary viral components, thereby blocking the assembly and release of new virus particles. nih.gov
Inhibition of Cell Proliferation in in vitro Models
This compound belongs to the 5-(3-indolyl)oxazoles alkaloids family, which is noted for a range of biological activities, including anticancer effects. researchgate.net While specific antiproliferative studies on this compound are not extensively detailed in current literature, research on its close structural analogs provides significant insight into the potential mechanisms and efficacy of this compound class.
One related compound, Streptochlorin (B611036), has demonstrated anticancer properties by inducing apoptosis in human hepatocarcinoma (Hep3B) cells. nih.gov The mechanism of action for Streptochlorin involves the production of reactive oxygen species (ROS). This increase in ROS leads to a cascade of cellular events, including a reduction in the mitochondrial membrane potential, the activation of caspase-3 (a key executioner enzyme in apoptosis), and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The entire apoptotic process initiated by Streptochlorin can be reversed by the administration of an ROS scavenger, N-acetyl-L-cysteine, confirming that ROS production is a critical early event in its mode of action. nih.gov
Another group of related alkaloids, Dipimprinines, has also been evaluated for cytotoxic activity. Dipimprinine F, in particular, has shown potent effects against several human tumor cell lines. researchgate.net
The following table summarizes the cytotoxic activities of Dipimprinine F against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A-875 | Melanoma | 26.4 |
| Hep G2 | Hepatocellular Carcinoma | 0.5 |
| H-460 | Large Cell Lung Carcinoma | 9.0 |
| Data sourced from extensive spectroscopic analysis of Dipimprinine F. researchgate.net |
Effects on Quorum Sensing Systems in Microorganisms
While direct studies on this compound's effect on quorum sensing (QS) are limited, its core indole (B1671886) structure is significant. Indole and its derivatives are well-documented for their ability to interfere with QS systems in a wide range of bacteria, serving as potential anti-virulence compounds. frontiersin.org
The primary mechanism by which indole inhibits QS is not by reducing the signaling molecule itself, but by interfering with the folding of QS regulator proteins. nih.govresearchgate.net In several bacterial species, indole has been shown to decrease the stability and proper folding of regulator proteins like AqsR and TraR. nih.gov This prevents the regulator from binding to its cognate N-acylhomoserine lactone (AHL) signal molecule. Without this binding, the regulator cannot activate the transcription of QS-dependent genes, effectively shutting down the communication pathway. nih.gov
This interference has tangible effects on bacterial behavior. In pathogens like Serratia marcescens, various indole derivatives have been shown to suppress multiple QS-regulated phenotypes in a dose-dependent manner. These include the production of the pigment prodigiosin, the formation of biofilms, and both swimming and swarming motility. frontiersin.org
The table below details the observed effects of selected indole derivatives on QS-related functions in Serratia marcescens.
| Indole Derivative | Effect on Prodigiosin Production | Effect on Biofilm Formation | Effect on Motility (Swimming/Swarming) |
| 3-indoleacetonitrile | Suppression | Suppression | Suppression |
| 6-fluoroindole | Suppression | Suppression | Suppression |
| 7-methylindole | Suppression | Suppression | Suppression |
| 7-nitroindole | Suppression | Suppression | Suppression |
| 5-iodoindole | Suppression | Suppression | Suppression |
| Data sourced from a study investigating the antibiofilm and antivirulence properties of 51 indole derivatives. frontiersin.org |
Influence on Platelet Aggregation (for related compounds)
The broader family of 5-(3-indolyl)oxazole alkaloids, which includes this compound, has been reported to possess platelet-aggregating inhibitory effects. researchgate.net Although specific data for this compound is not available, studies on other indole alkaloids confirm the antiplatelet potential of this chemical class.
Research conducted on indole alkaloids isolated from the edible insect Protaetia brevitarsis seulensis identified several compounds with antithrombotic activity. nih.govnih.gov Two compounds in particular, 5-hydroxyindolin-2-one and (1R,3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, were found to inhibit platelet aggregation and impair the generation of thrombin and Factor Xa, key components of the coagulation cascade. nih.govnih.govskku.edu Furthermore, the pyrrolidinoindoline alkaloid known as Psm2 has been shown to inhibit platelet aggregation and thrombus formation by targeting the PI3K/Akt signaling pathway. unc.edu
This evidence suggests that the indole scaffold, central to the structure of this compound, is a promising pharmacophore for the development of agents that modulate platelet function.
The following table summarizes the antiplatelet aggregation activity of various related indole alkaloids.
| Compound | Source / Class | Mechanism/Effect |
| 5-hydroxyindolin-2-one | Protaetia brevitarsis seulensis | Inhibited platelet aggregation; Impaired thrombin and FXa generation. nih.govnih.gov |
| (1R,3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | Protaetia brevitarsis seulensis | Inhibited platelet aggregation; Impaired thrombin and FXa generation. nih.govnih.gov |
| Psm2 | Pyrrolidinoindoline alkaloid | Inhibits platelet aggregation by affecting PI3K/Akt signaling. unc.edu |
Structure Activity Relationship Sar Studies
Correlating Structural Motifs with Biological Activity
The 5-(3′-indolyl)oxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of many biologically active natural products and therapeutic agents. mdpi.comnih.govresearchgate.net This core structure is essential for the antifungal activity observed in this class of compounds. mdpi.comnih.gov Modifications to the peripheral components of this scaffold, namely the oxazole (B20620) and indole (B1671886) rings, have profound effects on the compound's biological profile.
The oxazole ring is a key component of the Pimprinaphine scaffold, and substitutions on this ring significantly modulate biological activity. d-nb.info Research on derivatives of related natural products, pimprinine (B1677892) and streptochlorin (B611036), has shown that the size of the substituent at the 2-position of the oxazole ring is a critical factor for antifungal potency. nih.gov
C2-Position: Compounds with smaller substituents such as hydrogen (H), methyl (Me), or ethyl (Et) groups at the 2-position of the oxazole ring generally exhibit more potent antifungal activity. nih.gov The introduction of larger groups at this position tends to diminish the compound's effectiveness. nih.gov
C4-Position: Halogenation at the C4-position of the oxazole ring, as seen in the natural product streptochlorin, is a viable modification that influences activity. nih.gov
C5-Position: The oxazole ring typically undergoes electrophilic substitution at the C5-position, highlighting its reactivity at this site. numberanalytics.com
The indole nucleus is an indispensable feature for the biological activity of this class of compounds. mdpi.comnih.govresearchgate.net The indole ring system is found in numerous pharmacologically active compounds and is known to interact with a variety of biological targets. researchgate.netjetir.org Studies on related structures have demonstrated that modifications to the indole ring can fine-tune the pharmacological properties.
Indole Core: The 5-(3′-indolyl)oxazole core has been identified as the essential moiety for maintaining antifungal activity in this family of compounds. mdpi.comnih.gov Systematic optimization of related indole alkaloids proved that the indole substructure is crucial for their antifungal effects. sci-hub.se
Position 5: The introduction of halogen substituents, such as chlorine (Cl), bromine (Br), or iodine (I), at the 5-position of the indole ring has been shown to be crucial for potent antifungal activity in analogous compounds like 3-indolyl-3-hydroxy oxindoles. mdpi.comnih.gov
N1-Position (Indole Nitrogen): Substitution at the N1 position of the indole ring can also modulate activity. For instance, studies on other indole derivatives have shown that incorporating groups like 4-chlorobenzyl or 4-bromobenzyl at the N1 position can lead to good anti-inflammatory activity. sci-hub.se
The introduction of various alkyl and aryl groups onto the 5-(3′-indolyl)oxazole scaffold provides a powerful means to modulate biological activity.
Alkyl Substitutions: As noted previously, small alkyl groups like methyl and ethyl at the C2-position of the oxazole ring are favorable for antifungal activity. nih.gov In other contexts, alkyl substitution at the C2-position of the indole ring has been found to increase the cytotoxic activity of indolyl-chalcone derivatives. sci-hub.se
Aryl Substitutions: The substitution of aryl groups can also have a significant impact. In studies of related indole derivatives, the presence of an electron-withdrawing group on a phenyl ring attached to the indole was found to be effective for anticonvulsant activity. sci-hub.se Research on 2-aryl-5-(3'-indolyl)-oxazoles demonstrated that specific substitutions on the phenyl ring could lead to potent antioxidative effects. nih.gov
Scaffold-Based SAR Analysis of 5-(3′-indolyl)oxazoles
A scaffold-based analysis of 5-(3′-indolyl)oxazoles has provided a clearer understanding of the structural requirements for antifungal activity against various plant pathogenic fungi. mdpi.comnih.gov By systematically modifying the core structure and evaluating the resulting analogs, researchers have mapped out key activity determinants. For instance, derivatives of pimprinine and streptochlorin have been synthesized and tested against fungi such as Gibberella zeae, Alternaria Leaf Spot, Botrytis cinerea, and Rhizoctorzia solani. mdpi.comnih.gov
Some of these synthesized compounds exhibited excellent antifungal effects, with certain derivatives showing 99.9% growth inhibition against Gibberella zeae and Alternaria Leaf Spot at a concentration of 50 μg/mL. mdpi.com The half-maximal effective concentration (EC₅₀) values for some of the most potent compounds were found to be even lower than those of commercial fungicides like Azoxystrobin and Boscalid, highlighting the potential of this scaffold in developing new antifungal agents. mdpi.comnih.gov
The table below presents a summary of the structure-activity relationships for a series of 5-(3′-indolyl)oxazole derivatives against various phytopathogenic fungi.
| Compound | Indole R1 | Oxazole R2 | Oxazole R3 | Antifungal Activity Highlights |
| This compound Analog | H | Naphthyl | H | Parent structure with notable biological activity. |
| Derivative 4a | H | Methyl | Cl | 99.9% growth inhibition vs. Gibberella zeae at 50 µg/mL. |
| Derivative 5a | H | Methyl | Br | 99.9% growth inhibition vs. Alternaria Leaf Spot at 50 µg/mL. |
| Derivative 8c | 5-Methoxy | Methyl | Cl | Potent activity with EC₅₀ values superior to commercial fungicides. |
| Derivative 8d | 5-Chloro | Methyl | Cl | Potent activity with EC₅₀ values superior to commercial fungicides. |
Data synthesized from research findings on pimprinine and streptochlorin derivatives. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity using statistical methods. ijrpc.comiajpr.com These mathematical models help in predicting the activity of new, untested compounds and provide insights into the structural features that are most influential for activity. collaborativedrug.comijrpc.com
While specific QSAR models for this compound are not widely published, studies on related indole and oxadiazole/oxazole derivatives provide a framework for what such a model would entail. A QSAR study on antifungal indole derivatives identified several quantum chemical descriptors as being important for activity against Candida albicans. nih.gov
The key descriptors identified were:
Thermodynamic and Electronic Descriptors: Properties like Geary autocorrelation (GATS8p), R-GETAWAY (R7e+), and 2D-MoRSE (G2e) descriptors were found to have a negative correlation with activity, meaning lower values are preferred. nih.gov
Topological and Shape Descriptors: Conversely, descriptors such as H-GETAWAY (HATS3p), 3D-MoRSE (MATS5e), and Radial Distribution Function (RDF045) showed a positive correlation, indicating that higher values of these parameters enhance antifungal activity. nih.gov
Another QSAR study on antifungal 1,3,4-oxadiazole (B1194373) derivatives suggested that polarity, lipophilicity (log P), and thermodynamic stability are the major contributing parameters for their biological activity. iajpr.com A QSAR model for this compound and its analogs would likely involve similar descriptors, quantifying the electronic, steric, and hydrophobic properties of the molecules to predict their potency and guide the design of new derivatives with enhanced antifungal profiles. ijrpc.com
Preclinical Biological Investigations Non Human Models
In vitro Studies on Biological Activities
A range of in vitro studies has been conducted to assess the biological profile of Pimprinaphine and its related compounds. These assays have provided foundational knowledge regarding their potential as antifungal, antiviral, antibiotic, anti-angiogenic, and antioxidant agents, as well as their capacity for enzyme inhibition.
Antifungal Activity against Phytopathogenic Fungi (e.g., Botrytis cinerea, Gibberella zeae)
While direct studies on the antifungal activity of this compound are limited, research on its structural analogs, particularly derivatives of Pimprinine (B1677892) and Streptochlorin (B611036), has demonstrated notable efficacy against significant plant pathogens. The 5-(3′-indolyl)oxazole core structure is considered essential for this antifungal activity. nih.gov
In one study, novel derivatives of Pimprinine and Streptochlorin were synthesized and evaluated for their antifungal properties against a panel of six common phytopathogenic fungi. nih.gov Two of these derivatives, compounds 4a and 5a , exhibited exceptional inhibitory effects. Specifically, they displayed 99.9% growth inhibition against Gibberella zeae at a concentration of 50 μg/mL. nih.gov Further testing revealed very low EC₅₀ values for these compounds against Botrytis cinerea, with compound 4a having an EC₅₀ of 0.3613 μg/mL and compound 5a having an EC₅₀ of 1.1283 μg/mL, indicating greater potency than the commercial fungicides Azoxystrobin and Boscalid. nih.gov
Another study focusing on novel pimprinine analogues also reported significant fungicidal activity. Two compounds, 17 and 19h , were particularly effective against Botryotinia fuckeliana (the teleomorph of Botrytis cinerea) and Gibberella zeae. nih.gov Furthermore, a separate investigation into ring-opening derivatives of pimprinine identified a compound, III‐9 , that showed an 80.8% growth inhibition rate against Botrytis cinerea at 50 µg/mL. researchgate.net
| Compound | Target Fungus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Derivative 4a | Gibberella zeae | % Inhibition at 50 µg/mL | 99.9% | nih.gov |
| Derivative 5a | Gibberella zeae | % Inhibition at 50 µg/mL | 99.9% | nih.gov |
| Derivative 4a | Botrytis cinerea | EC₅₀ | 0.3613 µg/mL | nih.gov |
| Derivative 5a | Botrytis cinerea | EC₅₀ | 1.1283 µg/mL | nih.gov |
| Derivative III-9 | Botrytis cinerea | % Inhibition at 50 µg/mL | 80.8% | researchgate.net |
Antiviral Activity in Cell Lines (e.g., against EV71)
This compound belongs to a family of compounds that have demonstrated inhibitory effects against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease. While specific data for this compound is not available, studies on its close analogs—Pimprinine, Pimprinethine, WS-30581 A, and WS-30581 B—provide significant insights into the potential antiviral properties of this chemical family. nih.govnih.gov
In vitro experiments using human rhabdomyosarcoma (RD) cells have shown that these compounds can inhibit the replication of EV71. nih.gov The antiviral activity was evaluated by measuring the inhibition of the virus-induced cytopathic effect (CPE). The 50% effective concentrations (EC₅₀) and selectivity indexes (SI) were determined for each compound. Pimprinethine, WS-30581 A, and WS-30581 B, in particular, showed more potent inhibitory activity against EV71 than the control drug, Ribavirin. nih.gov These compounds were found to act on the early stages of EV71 replication, including viral RNA replication and protein synthesis. nih.govnih.gov
| Compound | EC₅₀ against EV71 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Pimprinine | 89 | 16 | nih.gov |
| Pimprinethine | 35 | 24 | nih.gov |
| WS-30581 A | 16 | 23 | nih.gov |
| WS-30581 B | 11 | 21 | nih.gov |
| Ribavirin (Control) | 102 | 12 | nih.gov |
Antibiotic Properties in Microbial Assays
The 5-(3'-indolyl)oxazole family of compounds, which includes this compound, is recognized for exhibiting a wide range of potent biological activities, including antibiotic properties. nih.gov However, specific data from microbial assays detailing the minimum inhibitory concentrations (MIC) of this compound against various bacterial strains are not extensively documented in the available scientific literature. Further research is required to fully characterize its antibacterial spectrum and potency.
Anti-angiogenesis and Antioxidant Activities
The broader family of 5-(3'-indolyl)oxazole natural products, to which this compound belongs, has been reported to possess anti-angiogenic and antioxidant activities. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Antioxidants can mitigate cellular damage caused by free radicals. medcraveonline.com Despite the general attribution of these properties to the compound family, specific experimental data from anti-angiogenesis assays (such as the rat aorta ring assay or chick chorioallantoic membrane assay) and antioxidant assays (like the DPPH radical scavenging assay) for this compound itself are not detailed in the currently available literature.
Enzyme Inhibition Assays
The potential for this compound to act as an enzyme inhibitor has been suggested by the diverse biological activities observed within its chemical class. nih.gov Enzyme inhibition is a key mechanism for many therapeutic agents. semanticscholar.org However, specific studies detailing the results of enzyme inhibition assays for this compound, including the determination of IC₅₀ values against particular enzymes, are not presently found in the reviewed scientific literature.
In vivo Studies in Animal Models (Non-Human)
Currently, there is a lack of available scientific literature detailing in vivo studies of this compound in non-human animal models. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a whole-organism system and are a necessary step in the preclinical development of any potential therapeutic agent. nih.govnih.gov
Computational Chemistry and Molecular Modeling
Homology Modeling of Uncharacterized Protein TargetsThere is no information on the use of homology modeling to study the protein targets of Pimprinaphine.
Additionally, without any mention of other compounds in relation to this compound, the requested table of compound names cannot be generated.
Analytical Methodologies for Research Purposes
Chromatographic Methods for Isolation and Purification (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for the separation and purification of Pimprinaphine from reaction mixtures or natural sources. iipseries.orghilarispublisher.comedubirdie.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly employed methods. iipseries.orgijsr.net
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique used for the separation, identification, and quantification of compounds. iipseries.org It offers high resolution and is suitable for a wide range of analytes. column-chromatography.com In the context of this compound research, preparative HPLC is crucial for isolating the pure compound in sufficient quantities for further studies. iipseries.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. iipseries.orghilarispublisher.com The choice of stationary phase (e.g., C18 reversed-phase) and mobile phase composition is optimized to achieve efficient separation of this compound from impurities. column-chromatography.comresearchgate.net
Thin-Layer Chromatography (TLC):
TLC is a simpler, cost-effective, and rapid chromatographic method often used for preliminary analysis and for monitoring the progress of reactions and purifications. hilarispublisher.comedubirdie.com A sample is spotted onto a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. hilarispublisher.comedubirdie.com The plate is then placed in a developing chamber with a solvent system (mobile phase). umlub.pl As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases, resulting in distinct spots. umlub.pl Visualization under UV light is a common method for detecting the separated compounds. hilarispublisher.com TLC can be used to determine the optimal solvent system for a subsequent column chromatography or HPLC separation. edubirdie.com
The following table summarizes the key aspects of these chromatographic techniques for this compound research:
| Technique | Principle | Primary Use in this compound Research | Key Parameters |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. iipseries.orghilarispublisher.com | Isolation and purification of high-purity this compound for further studies; quantitative analysis. iipseries.orglongdom.org | Stationary phase (e.g., C18), mobile phase composition, flow rate, detector type (e.g., UV, MS). iipseries.orghilarispublisher.com |
| TLC | Differential partitioning between a liquid mobile phase and a thin layer of a solid stationary phase on a plate. edubirdie.com | Rapid qualitative analysis, monitoring reaction progress, and determining optimal solvent systems for column chromatography. hilarispublisher.comedubirdie.com | Stationary phase (e.g., silica gel), mobile phase composition, visualization method (e.g., UV light). hilarispublisher.comedubirdie.com |
Spectrometric Techniques for Quantitative Analysis in Biological Matrices (e.g., LC-HRMS/MS)
For the precise measurement of this compound concentrations in complex biological samples such as plasma or tissue homogenates, highly sensitive and selective spectrometric techniques are required. nih.govbioanalysis-zone.com Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a state-of-the-art method for this purpose. nih.govresearchgate.net
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS):
This technique combines the separation power of liquid chromatography with the high mass accuracy and specificity of tandem mass spectrometry. nih.gov LC separates this compound from other components in the biological matrix. nih.gov The eluent from the LC column is then introduced into the mass spectrometer.
In the mass spectrometer, molecules are ionized, and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) in tandem mass spectrometry, provides a high degree of specificity and sensitivity, allowing for accurate quantification even at very low concentrations. researchgate.net High-resolution mass spectrometry (HRMS) further enhances the certainty of identification by providing highly accurate mass measurements of both the precursor and product ions. lcms.cz
The advantages of LC-HRMS/MS for analyzing this compound in biological matrices include:
High Sensitivity: Capable of detecting and quantifying very low concentrations of the analyte. longdom.org
High Selectivity: Minimizes interference from other compounds present in the complex biological matrix. longdom.orgbioanalysis-zone.com
Structural Information: Provides data that can confirm the identity of the compound being measured. longdom.org
| Technique | Principle | Application in this compound Research | Advantages |
| LC-HRMS/MS | Combines LC separation with the detection of specific precursor-to-product ion transitions using high-resolution mass spectrometry. nih.govresearchgate.net | Quantitative analysis of this compound in biological fluids (e.g., plasma, urine) and tissues. nih.govresearchgate.net | High sensitivity, high selectivity, structural confirmation, and suitability for complex matrices. longdom.orgbioanalysis-zone.comlcms.cz |
Sample Preparation Techniques for Research Samples
Effective sample preparation is a critical step to ensure accurate and reliable quantitative analysis of this compound in biological matrices. The primary goal is to extract the analyte of interest from the complex sample matrix and remove interfering substances. lipidmaps.org
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the biological sample (e.g., plasma) to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This compound would be extracted into the organic phase, leaving many interfering substances behind in the aqueous phase.
Solid-Phase Extraction (SPE): SPE is a more selective method that uses a solid sorbent packed in a cartridge to isolate the analyte from the sample. hilarispublisher.com The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent. hilarispublisher.com This technique can provide a cleaner extract compared to PPT or LLE. researchgate.net
The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the analytical method.
| Technique | Principle | Common Application | Outcome |
| Protein Precipitation | Use of an organic solvent to precipitate proteins from a biological sample. | Rapid cleanup of plasma or serum samples. | Supernatant containing the analyte, with most proteins removed. |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Extraction of analytes from aqueous samples like plasma or urine. | Organic phase containing the analyte, separated from water-soluble interferences. |
| Solid-Phase Extraction | Use of a solid sorbent to selectively retain and then elute the analyte. hilarispublisher.com | Cleanup and concentration of analytes from various biological matrices. | A clean, concentrated extract of the analyte. hilarispublisher.com |
Comparative Studies with Other Natural Products and Synthetic Compounds
Comparative Analysis of Biological Activities within the Indole-Oxazole Family
The 5-(3-indolyl)oxazole scaffold is a common structural motif among a range of bioactive natural products. These compounds, including Pimprinaphine, share a core structure but differ in their substituent groups, leading to a diversity of biological effects. The broader family exhibits a remarkable array of activities, including anti-angiogenesis, antibiotic, anticancer, anti-cell proliferation, antioxidant, and antiviral properties. nih.govresearchgate.net
Notable members of this family that offer a basis for comparison with this compound include:
Pimprinine (B1677892): One of the most studied compounds in this family, Pimprinine has demonstrated notable antifungal and antiviral activities. researchgate.net
WS-30581 A and B: These compounds are recognized for their potent inhibitory effects on platelet aggregation. nih.gov
Labradorins 1 and 2: These compounds have shown potential in anticancer research. nih.gov
Almazoles and Martefragin A: These molecules further expand the range of biological activities associated with the indole-oxazole core. nih.gov
Distinctive Features and Advantages over Other Known Biological Modulators
The distinctive features of this compound and its family, when compared to other biological modulators, lie in their unique chemical architecture. The fusion of an indole (B1671886) ring system with an oxazole (B20620) ring creates a rigid, planar structure that can interact with biological targets in a specific manner. This structural uniqueness is a key advantage, as it may allow for novel mechanisms of action that differ from existing therapeutic agents, potentially overcoming issues of drug resistance.
The natural origin of these compounds also presents an advantage. Natural products have historically been a rich source of novel drug leads, with complex and diverse structures that are often challenging to replicate through synthetic chemistry. The inherent bioactivity of the indole-oxazole core, refined through evolution, provides a strong starting point for the development of new therapeutic agents. However, without direct comparative studies, any claims of superiority over other known biological modulators remain speculative.
Synergy and Antagonism with Other Research Compounds
The potential for synergistic or antagonistic interactions between this compound and other research compounds is an area that remains unexplored. Synergistic interactions, where the combined effect of two compounds is greater than the sum of their individual effects, are of particular interest in drug development as they can lead to more effective treatments with potentially lower doses and reduced side effects. Conversely, antagonistic interactions, where one compound diminishes the effect of another, are crucial to identify to avoid therapeutic failure.
Studies on other indole alkaloids have demonstrated the potential for synergistic effects. For example, certain indole alkaloids have been shown to enhance the efficacy of conventional antibiotics against drug-resistant bacteria. nih.gov This raises the possibility that this compound and its relatives could act as chemosensitizers or be used in combination therapies to enhance the activity of other drugs. However, without experimental data, any discussion of this compound's synergistic or antagonistic properties is purely hypothetical and awaits future investigation.
Future Research Directions and Theoretical Applications
Exploration of Undiscovered Biological Activities
Pimprinaphine belongs to a broad family of natural 5-(3'-indolyl)oxazole compounds that exhibit a wide array of potent biological activities. nih.govresearchgate.netnih.govresearchgate.net This family, which includes related molecules like pimprinine (B1677892), streptochlorin (B611036), and labradorins, is known for anticancer, antiviral, antioxidant, anti-angiogenesis, and antibiotic properties. nih.govresearchgate.netnih.gov However, this compound itself remains relatively underexplored in comparison to its chemical relatives.
Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel activities. While some related compounds have shown promise against human pathogens like Enterovirus 71 (EV71) and phytopathogens, this compound's specific spectrum of activity is not well-defined. nih.govnih.gov Investigations could extend to areas such as anti-inflammatory, neuroprotective, and immunomodulatory effects, which are plausible given the known activities of other indole (B1671886) alkaloids. Furthermore, exploring its effects on a wider range of microbial species, including drug-resistant bacteria and fungi, could reveal previously unknown antimicrobial potential. researchgate.net
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of this compound and the core 5-(3'-indolyl)oxazole scaffold has been documented, providing a foundational methodology for creating this molecule in the laboratory. chim.iteurekaselect.com However, future progress depends on the development of more advanced and efficient synthetic strategies to generate a diverse library of complex analogs. These new molecules are crucial for probing structure-activity relationships (SAR) and optimizing for potency and selectivity.
Modern synthetic approaches that could be applied include one-pot reactions and diversity-oriented synthesis. For instance, an iodine/DMSO-mediated one-pot reaction has been successfully used to synthesize several natural congeners of this compound, such as pimprinine and labradorin 1, by integrating multiple chemical steps into a single, efficient process. chim.it Other advanced methods focus on the van Leusen oxazole (B20620) synthesis or other cyclization strategies to construct the core ring system. mdpi.comtandfonline.com Future work should leverage these techniques to introduce a wide range of chemical modifications to the this compound structure. This includes altering substituents on the indole ring, the benzyl (B1604629) group, and the oxazole core itself to create novel analogs for biological evaluation. nih.gov
Investigation of Novel Molecular Targets
A critical area of future research is the identification of the specific molecular targets through which this compound and its analogs exert their biological effects. While the broader family of 5-(3'-indolyl)oxazoles has been studied, the precise mechanisms of action are often unclear. nih.gov For related antifungal compounds, molecular docking studies have suggested potential targets such as leucyl-tRNA synthetase and succinate (B1194679) dehydrogenase (SDH). researchgate.net For antiviral compounds, the target may involve inhibition of viral entry or replication processes. nih.gov
Elucidating these targets is essential for understanding how these compounds work at a molecular level and for the rational design of improved therapeutic agents. Future investigations should employ a range of modern chemical biology techniques, including affinity chromatography, activity-based protein profiling, and computational docking studies, to identify the direct binding partners of this compound within the cell. acs.org Pinpointing these molecular targets will not only clarify the compound's mechanism but also validate these proteins as potential new targets for drug development.
Application in Agricultural and Environmental Biotechnology Research
The 5-(3'-indolyl)oxazole scaffold shows significant promise for applications in agricultural biotechnology. Derivatives of the parent compound, pimprinine, have demonstrated potent antifungal activity against several major plant pathogens, in some cases exceeding the efficacy of commercial fungicides. nih.govresearchgate.net Additionally, research has highlighted the potential of this chemical family as antiviral agents against plant viruses and as insecticides. researchgate.netresearchgate.net
Future research should focus on developing this compound-based analogs as novel crop protection agents. This involves optimizing the scaffold for high potency against specific agricultural pests and pathogens while ensuring low toxicity to non-target organisms and the environment. Such compounds could lead to a new generation of biopesticides, contributing to more sustainable agricultural practices. In the broader context of environmental biotechnology, the production of this compound by Streptomyces bacteria, which are common soil microbes, suggests a potential ecological role. eurekaselect.com Research could explore how these compounds influence microbial communities in the soil, which could have implications for soil health and ecosystem management.
Theoretical Basis for Privileged Scaffold Design
The 5-(3'-indolyl)oxazole core of this compound is considered a "privileged scaffold." nih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thus enabling the development of compounds with a wide range of biological activities. nih.gov The diverse activities reported for this family, from anticancer to antifungal, underscore the versatility of this chemical architecture. nih.govresearchgate.net
The accumulated knowledge from studying various natural and synthetic analogs provides a strong theoretical basis for the rational design of new molecules. Structure-activity relationship (SAR) studies have revealed key insights; for example, the indole ring is considered essential for antifungal activity, and modifications at different positions on the oxazole ring can dramatically influence potency. nih.govresearchgate.net Future research will build upon this theoretical foundation. By combining SAR data with computational modeling and medicinal chemistry expertise, scientists can design and synthesize new this compound analogs with tailored properties, aiming for enhanced activity against a specific target, improved metabolic stability, or novel biological functions. This strategic approach transforms the natural scaffold into a versatile platform for drug discovery and development. nih.gov
Biological Activities of the 5-(3'-indolyl)oxazole Family
| Activity Type | Description | Reference(s) |
| Antifungal | Active against various phytopathogenic fungi. | nih.govresearchgate.net |
| Antiviral | Shows activity against human and plant viruses. | researchgate.netnih.gov |
| Anticancer | Exhibits cytotoxic effects against cancer cell lines. | nih.govresearchgate.net |
| Antioxidant | Capable of neutralizing free radicals. | nih.govnih.gov |
| Anti-angiogenesis | Can inhibit the formation of new blood vessels. | nih.govresearchgate.net |
| Antibiotic | Displays activity against certain bacteria. | nih.gov |
| Pesticidal | Shows insecticidal and other pesticidal properties. | researchgate.netresearchgate.net |
| Anti-platelet | Some analogs inhibit platelet aggregation. | nih.goveurekaselect.com |
Q & A
Q. What are the primary methods for identifying Pimprinaphine in microbial extracts, and how can researchers ensure accuracy?
this compound is typically identified using high-resolution mass spectrometry (HR-MS) and liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS). Key steps include:
- Extraction : Use organic solvents (e.g., ethyl acetate) to isolate metabolites from Pseudomonas spp. cultures .
- Spectral Analysis : Compare observed m/z values (e.g., 275.1 [M + H]+ for this compound) with theoretical molecular formulas (C₁₈H₁₄N₂O) .
- Validation : Cross-reference data with phylogenetic analysis (e.g., 16S-rRNA sequencing of the producing strain) to confirm species-specific biosynthesis .
Q. How is this compound structurally characterized using spectroscopic techniques?
Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR) : Assign signals for aromatic protons and heterocyclic oxazole rings.
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and fragmentation patterns.
- Comparative Analysis : Match spectral data with known oxazole derivatives (e.g., labradorins) to identify functional groups . Researchers should prioritize reproducibility by documenting solvent systems, instrument parameters, and calibration standards .
Q. What are the known biological activities of this compound, and what model systems are used to study them?
this compound exhibits insecticidal properties, validated through:
- Invertebrate Bioassays : Test toxicity against model insects (e.g., Drosophila melanogaster) at varying concentrations.
- Dose-Response Studies : Measure LC₅₀ values to quantify potency.
- Comparative Studies : Contrast bioactivity with structurally related compounds (e.g., labradorin 2) to identify structure-activity relationships .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from differences in microbial strains or assay conditions. Mitigation strategies include:
- Strain Authentication : Use 16S-rRNA sequencing to verify Pseudomonas spp. identity, as misidentification can alter metabolite profiles .
- Standardized Protocols : Adopt consistent bioassay parameters (e.g., temperature, pH) across studies.
- Meta-Analysis : Compare datasets from multiple studies to identify confounding variables (e.g., nutrient media composition) .
Q. How can researchers optimize this compound yield during isolation from Pseudomonas spp.?
Optimization involves:
- Fermentation Conditions : Adjust carbon/nitrogen ratios, aeration, and incubation time to enhance production.
- Extraction Efficiency : Test solvent polarity (e.g., methanol vs. dichloromethane) for maximum metabolite recovery.
- Scale-Up Challenges : Monitor purity via HPLC and address solubility issues during lyophilization .
Q. What methodological challenges arise in synthesizing this compound analogs, and how can they be addressed?
Challenges include:
- Oxazole Ring Stability : Use protective groups during synthetic steps to prevent decomposition.
- Stereochemical Control : Employ asymmetric catalysis or chiral auxiliaries to achieve desired configurations.
- Bioactivity Screening : Prioritize analogs with modified side chains for enhanced insecticidal activity, validated through molecular docking studies .
Methodological Frameworks for Study Design
Q. How can frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
Apply FINER criteria to:
- Feasibility : Assess access to microbial strains and analytical instrumentation.
- Novelty : Explore underexplored bioactivities (e.g., antifungal effects).
- Ethics : Follow biosafety protocols when handling pathogenic insects or genetically modified strains .
Q. What are best practices for documenting experimental methods to ensure reproducibility?
- Detailed Protocols : Specify instrument models, software versions, and reagent suppliers.
- Data Transparency : Share raw spectral data and chromatograms in supplementary materials.
- Peer Review : Pre-submission validation by independent labs to confirm results .
Tables: Key Data Parameters for this compound Research
| Parameter | Recommended Method | Reference |
|---|---|---|
| Molecular Formula | HR-MS (C₁₈H₁₄N₂O) | |
| Isolation Yield | Gravimetric analysis post-lyophilization | |
| Bioactivity (LC₅₀) | Insect mortality assays | |
| Structural Validation | ¹H/¹³C NMR, 2D-COSY |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
